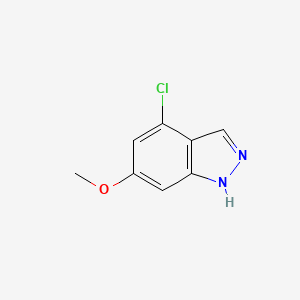

4-Chloro-6-methoxy-1H-indazole

描述

4-Chloro-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a chloro and methoxy group on the indazole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

化学反应分析

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions.

Key Findings :

-

The electron-withdrawing methoxy group at position 6 slightly deactivates the ring but directs nucleophiles to the para (position 4) and ortho (position 5) sites.

-

Copper catalysis enhances amination efficiency by stabilizing transition states .

Electrophilic Substitution Reactions

The methoxy group at position 6 acts as an electron-donating substituent, directing electrophiles to positions 5 and 7.

| Electrophile | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitro-4-chloro-6-methoxy-1H-indazole | 5 > 7 (3:1) | |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | 5-Bromo-4-chloro-6-methoxy-1H-indazole | 5 > 7 (4:1) |

Mechanistic Insight :

-

Nitration at position 5 is favored due to resonance stabilization by the methoxy group .

-

Steric hindrance from the chlorine atom reduces substitution at position 3 .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-couplings:

Methoxy Group Demethylation

Indazole Ring Functionalization

-

Oxidation : MnO₂/CH₃CN converts 1H-indazole to 1H-indazol-3-one derivatives.

-

Reduction : H₂/Pd-C reduces the indazole ring to 4-chloro-6-methoxy-2,3-dihydro-1H-indazole (not isolated due to instability) .

Solid-State Reactivity

科学研究应用

Medicinal Chemistry

Antitumor Activity

4-Chloro-6-methoxy-1H-indazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a study by Paul et al. reported the development of indazole-containing derivatives that act as Polo-like kinase 4 (PLK4) inhibitors, showing significant efficacy against colon cancer models . Another notable compound derived from this scaffold demonstrated potent inhibition of fibroblast growth factor receptors (FGFR), which are crucial in cancer progression .

Neuroprotective Effects

Research indicates that compounds related to this compound may have neuroprotective properties. For example, derivatives have been explored for their potential in treating neurodegenerative diseases such as Parkinson's disease . The unique structural features of these compounds enable them to interact with biological targets effectively, modulating pathways associated with neuronal survival.

Chemical Biology

Biological Pathway Studies

In chemical biology, this compound serves as a valuable tool for studying various biological pathways. Its ability to inhibit specific kinases allows researchers to dissect signaling pathways involved in disease mechanisms, particularly in oncology and neurobiology . This application is crucial for understanding disease progression and developing targeted therapies.

Material Science

Synthesis of Novel Materials

The compound's unique chemical properties enable its use in the synthesis of novel materials with tailored functionalities. For example, it can be incorporated into polymer matrices or used to develop sensors that respond to environmental changes, showcasing its versatility beyond biological applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity Evaluation

A series of indazole derivatives were synthesized and tested for their effectiveness against various cancer cell lines. Compound 81c , identified as a potent PLK4 inhibitor, showed significant tumor growth inhibition in HCT116 colon cancer models, indicating the therapeutic potential of indazole derivatives in oncology .

Case Study 2: Neuroprotective Properties

Research conducted by Das et al. focused on the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds could enhance neuronal survival rates, suggesting their applicability in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases .

作用机制

The mechanism of action of 4-Chloro-6-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

相似化合物的比较

- 4-Chloro-1H-indazole

- 6-Methoxy-1H-indazole

- 5-Chloro-6-methoxy-1H-indazole

Comparison: 4-Chloro-6-methoxy-1H-indazole is unique due to the presence of both chloro and methoxy groups on the indazole ring. This combination enhances its chemical reactivity and biological activity compared to similar compounds with only one substituent .

生物活性

4-Chloro-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by case studies and research findings.

This compound features a chloro group at the 4-position and a methoxy group at the 6-position of the indazole ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to similar compounds lacking these functional groups.

The compound's mechanism of action involves interaction with specific molecular targets, including enzyme inhibition and receptor binding. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase δ, which plays a critical role in various cellular processes. This interaction leads to a cascade of biochemical events that contribute to its therapeutic effects.

Anticancer Activity

Case Studies and Findings:

-

Inhibition of Cancer Cell Lines:

- A study evaluated the compound's efficacy against various cancer cell lines, revealing significant growth inhibition in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM. Flow cytometry analysis indicated enhanced caspase-3 activity, suggesting induction of apoptosis.

- Another investigation reported that a derivative of indazole exhibited promising inhibitory effects against the K562 cell line (IC50 = 5.15 µM), demonstrating selectivity for normal cells (HEK-293, IC50 = 33.2 µM) and indicating its potential as a low-toxicity anticancer agent .

- Mechanism of Apoptosis:

- Cell Cycle Analysis:

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- In vitro studies demonstrated effective inhibition of microbial growth against common bacterial strains at low concentrations, suggesting its potential as a novel antimicrobial agent.

- Mechanistic studies revealed that it disrupts bacterial cell walls and inhibits fungal enzymes, highlighting its effectiveness as an antimicrobial drug candidate.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-1H-indazole | Lacks methoxy group | Limited compared to 4-chloro-6-methoxy |

| 6-Methoxy-1H-indazole | Lacks chloro group | Reduced reactivity and activity |

| 5-Chloro-6-methoxy-1H-indazole | Different position of chloro group | Varies in biological activity |

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Chloro-6-methoxy-1H-indazole, and how can reaction conditions be optimized for improved yields?

- Methodological Answer :

- Reagent Selection : Use 2,4-dichlorophenoxyacetic acid hydrazide as a precursor, dissolved in DMSO under reflux for 18 hours. Post-reflux, distill under reduced pressure and purify via crystallization (water-ethanol mixture yields ~65% purity) .

- Optimization : Adjust reaction time, solvent polarity (e.g., DMF vs. DMSO), and temperature to minimize side products. Monitor progress using TLC or HPLC.

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization to isolate the target compound.

Q. What analytical techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the indazole scaffold, methoxy (-OCH), and chloro (-Cl) substituents. Compare shifts to known indazole derivatives (e.g., 6-Chloro-1H-indazole-4-carboxylic acid methyl ester, δ 3.9 ppm for methoxy) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for CHClNO: ~197.01).

- Elemental Analysis : Verify purity (>98%) via CHN analysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the compound’s electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis sets .

- Correlation Energy Calculations : Apply Colle-Salvetti-type formulas to estimate correlation energies for reaction intermediates, aiding in mechanistic studies .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO) using implicit solvation models (PCM) to refine reaction pathways.

Q. How can contradictory pharmacological data for this compound derivatives be resolved?

- Methodological Answer :

- Standardized Assays : Re-evaluate bioactivity (e.g., kinase inhibition, cytotoxicity) under controlled conditions (pH, temperature, cell lines). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations at positions 4 and 6) to isolate pharmacophoric groups. Compare with structurally related compounds (e.g., 6-Methoxyquinazoline derivatives) .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent residues affecting assay results).

Q. What strategies are recommended for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.

- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms using fluorescent probes (e.g., P450-Glo™).

- Metabolite Identification : Employ high-resolution LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Q. Experimental Design Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMSO | |

| Reaction Time | 18 hours (reflux) | |

| Purification Method | Water-ethanol crystallization | |

| Yield | ~65% |

Table 2. Analytical Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 3.9 ppm (OCH) | |

| HRMS | m/z 197.01 (M+H) | |

| Melting Point | 141–143°C |

属性

IUPAC Name |

4-chloro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNRYHMIUQROSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646198 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-64-2 | |

| Record name | 4-Chloro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。